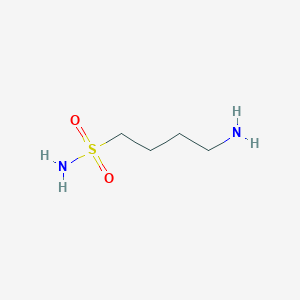
4-Aminobutane-1-sulfonamide
Overview
Description
Scientific Research Applications
Sulfonamide in Drug Design
Sulfonamides, including 4-Aminobutane-1-sulfonamide, are crucial in medicinal chemistry. They appear in many marketed drugs and are particularly significant in 'sulfonamide antibacterials'. These compounds act as inhibitors of tetrahydropteroic acid synthetase, with the sulfonamide moiety acting as an isostere of 4-aminobenzoic acid's carboxylic acid group. The 4-amino group in these compounds is essential for their activity. Despite historical concerns about hypersensitivity, recent reviews clarify the essential and safe role of the sulfonamide group in medicinal chemistry (Kalgutkar et al., 2010).
Antibiotic Detection in Milk
An enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotics in milk samples has been developed. This assay uses antibodies raised against compounds with aminobenzenesulfonylamino moieties, demonstrating the versatility of 4-Aminobutane-1-sulfonamide in developing sensitive detection methods for sulfonamide antibiotics (Adrián et al., 2009).
Computational Chemistry in Environmental Analysis
Computational chemistry has been applied to study the reactivity of sulfonamide antibiotics, including those with a 4-aminobutane-1-sulfonamide structure. This research aids in understanding the environmental impact of these emerging pollutants, specifically their behavior during processes like chlorination (Fu et al., 2021).
Potential in GABAB Receptor Antagonism
Research into GABAB receptor antagonists involved the synthesis of sulfonamide analogues of 4-aminobutanoic acid (GABA), demonstrating the potential application of 4-Aminobutane-1-sulfonamide in neuroscience research, although the specific analogues synthesized showed no significant activity in this area (Millan & Prager, 2000).
Synthesis and Structural Studies
There has been significant interest in synthesizing various sulfonamide compounds, including those based on 4-Aminobutane-1-sulfonamide, for their anti-microbial and anti-inflammatory properties. These studies involve detailed structural elucidation and biological potential assessment (Hussain et al., 2022).
Molecular Dynamics in Organic Solids
Solid-state NMR studies of 4-Aminobutane-1-sulfonamide have provided insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of such compounds in different states and their interactions at the molecular level (Kong et al., 2012).
properties
IUPAC Name |
4-aminobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNSKYBSFBPDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)

![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)





![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)

